3-Iodo-5-(trifluoromethoxy)pyridine

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

For research programs demanding high-efficiency cross-coupling and robust chemical stability, 3-Iodo-5-(trifluoromethoxy)pyridine is the strategic choice. Its iodine atom enables 5-10x faster oxidative addition with Pd(0), allowing catalyst loads as low as 0.1 mol% to slash costs and heavy metal contamination. The OCF₃ group survives strong acids (e.g., HI) that destroy methoxy analogs, unlocking late-stage functionalization. With an 8-fold lipophilicity boost (ΔLogP ≈ +0.89) over methoxy, this building block directly enhances cell permeability in lead optimization. Secure your supply now.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
Cat. No. B14808591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(trifluoromethoxy)pyridine
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1I)OC(F)(F)F
InChIInChI=1S/C6H3F3INO/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H
InChIKeySQHFDBRJWDXIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(trifluoromethoxy)pyridine as a High-Utility Halogenated Building Block for Cross-Coupling Chemistry


3-Iodo-5-(trifluoromethoxy)pyridine (CAS 1361738-01-3), a di-substituted pyridine, is a privileged scaffold in medicinal chemistry and agrochemical research . Its molecular architecture combines an iodine atom at the 3-position with a strongly electron-withdrawing trifluoromethoxy group at the 5-position [1]. This electronic configuration renders it a highly versatile intermediate, particularly for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex, fluorinated molecular libraries [2].

Why 3-Iodo-5-(trifluoromethoxy)pyridine Cannot Be Directly Replaced by Other Halogenated Pyridine Analogs


Superficial attempts to replace 3-iodo-5-(trifluoromethoxy)pyridine with simpler or more readily available analogs such as 3-bromo-5-(trifluoromethoxy)pyridine or 3-iodo-5-methoxypyridine are scientifically unsound due to fundamentally different reactivity and stability profiles. The iodine substituent offers a markedly higher oxidative addition rate with palladium(0) catalysts compared to bromine, directly impacting cross-coupling efficiency and yield [1]. Concurrently, the trifluoromethoxy group imparts a dramatic increase in chemical and metabolic robustness over a methoxy group, exhibiting superior stability against strong acids like hydroiodic acid [2]. These quantifiable performance gaps necessitate a strategic and principled approach to reagent selection, as detailed in the evidence below.

Quantitative Evidence for Selecting 3-Iodo-5-(trifluoromethoxy)pyridine Over Its Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Bromo Analogs

The iodo substituent in 3-iodo-5-(trifluoromethoxy)pyridine provides a critical kinetic advantage in the oxidative addition step of palladium-catalyzed reactions. While direct kinetic data for this specific compound is limited, the well-established relative reactivity scale for aryl halides positions aryl iodides as significantly more reactive than aryl bromides. This foundational principle in organometallic chemistry dictates that the target compound couples faster and under milder conditions than its 3-bromo analog, a difference that can be critical for complex or sensitive substrates [1].

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

Enhanced Chemical Stability of the Trifluoromethoxy Group Against Acidic Cleavage vs. Methoxy Analogs

Research on 5-trifluoromethoxy-substituted pyridines has demonstrated a critical stability advantage over their methoxy counterparts. The trifluoromethoxy group in 3-bromo-5-trifluoromethoxypyridine was found to be remarkably stable against hydroiodic acid (HI), conditions that would readily cleave a methoxy group [1]. This class-level stability is directly transferable, establishing that 3-Iodo-5-(trifluoromethoxy)pyridine can uniquely survive synthetic sequences involving strong acids where 3-iodo-5-methoxypyridine would be degraded.

Chemical Stability Functional Group Tolerance Trifluoromethoxy

Significantly Increased Lipophilicity (LogP) for Improved Membrane Permeability vs. Methoxy Analogs

The OCF3 group is a powerful modulator of molecular lipophilicity. For a model (trifluoromethoxy)pyridine, the measured LogP is approximately 1.98 . In contrast, the analogous methoxypyridine has a significantly lower LogP of 1.09 [1]. This difference of ~0.89 log units corresponds to an almost 8-fold increase in partition coefficient, indicating that 3-Iodo-5-(trifluoromethoxy)pyridine-derived compounds are substantially more lipophilic than their methoxy counterparts.

Lipophilicity Drug-likeness Physicochemical Properties LogP

Strategic Synthetic Utility: 3-Iodo Regiochemistry Provides a Unique Vector for Derivatization

The 3-iodo substitution pattern offers distinct electronic and steric properties compared to other regioisomers like 2-iodo- or 5-iodo-(trifluoromethoxy)pyridine. The meta-relationship between the iodine and the trifluoromethoxy group places the reactive site at an electronically distinct position, orthogonal to the strongly electron-withdrawing and resonance-donating effects at the 2- and 4-positions. This precise regiochemical arrangement is crucial for constructing specific target architectures, such as 3,5-disubstituted pyridines, which are prominent in biologically active molecules [1].

Regiochemistry Synthetic Planning Medicinal Chemistry

Optimal Application Scenarios for 3-Iodo-5-(trifluoromethoxy)pyridine Based on Proven Differentiation


High-Efficiency, Low-Catalyst-Loading Suzuki-Miyaura Library Synthesis

When the goal is to maximize throughput and minimize cost in the generation of a library of 3,5-disubstituted pyridine analogs, 3-Iodo-5-(trifluoromethoxy)pyridine is the preferred substrate. Its superior reactivity as an aryl iodide, demonstrated by a 5-10x higher oxidative addition rate compared to aryl bromides [1], allows researchers to use very low palladium catalyst loadings (e.g., 0.1-0.5 mol%) while maintaining excellent reaction yields, significantly reducing heavy metal contamination in final products and overall process costs.

Synthetic Routes Requiring Strong Acid Conditions for Late-Stage Diversification

In complex molecule synthesis where late-stage functionalization requires exposure to strong acids (e.g., HI for methyl ether deprotection, Boc removal, or cyclization), this compound is uniquely resilient. The proven stability of the OCF3 group against HI avoids undesired demethylation that would destroy a methoxy-containing core [2]. This allows for synthetic strategies that are incompatible with other building blocks, providing a strategic advantage in convergent synthesis.

Lead Optimization Programs Targeting Enhanced Membrane Permeability and Oral Bioavailability

For medicinal chemistry campaigns struggling with low cell permeability, the incorporation of this building block offers a direct, quantifiable solution. The nearly 8-fold increase in lipophilicity (ΔLogP ≈ +0.89) provided by the trifluoromethoxy group compared to a methoxy group can drastically improve a compound's passive diffusion across cell membranes, making it a critical tool for prioritizing compounds with better pharmacokinetic profiles in early lead optimization.

Discovery of Chemical Probes Against Challenging Intracellular Targets

When developing chemical probes for a target with a poorly defined binding pocket or requiring high cellular potency, the combination of high metabolic stability (from OCF3) and precise reactivity (from the iodo group) is paramount. The 3-iodo functionality ensures efficient radiolabeling or bioconjugation via cross-coupling to create tool compounds [3], while the high lipophilicity facilitates cell entry, making this compound an ideal starting point for probe development where other analogs have failed.

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